2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate 2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate 2/'-Deoxyguanosine 5/'-monophosphate (dGMP) is used as a substrate of guanylate kinases to generate dGDP, which in turn is phosphorylated to dGTP, a nucleotide precursor used in DNA synthesis. In addition, dGMP can be efficiently phosphorylated by the type I thymidylate kinase of the malarial agent P. falciparum. In humans, deficiency of mitochondrial deoxyguanosine kinase, which synthesizes dGMP from ATP and deoxyguanosine, contributes to mitochondrial DNA depletion syndrome.
Brand Name: Vulcanchem
CAS No.: 146877-98-7
VCID: VC21192735
InChI: InChI=1S/C10H14N5O7P.2Na.H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;;1H2/q;2*+1;/p-2/t4-,5+,6+;;;/m0.../s1
SMILES: C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+]
Molecular Formula: C10H14N5Na2O8P
Molecular Weight: 409.2 g/mol

2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate

CAS No.: 146877-98-7

Cat. No.: VC21192735

Molecular Formula: C10H14N5Na2O8P

Molecular Weight: 409.2 g/mol

* For research use only. Not for human or veterinary use.

2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate - 146877-98-7

Specification

Description 2/'-Deoxyguanosine 5/'-monophosphate (dGMP) is used as a substrate of guanylate kinases to generate dGDP, which in turn is phosphorylated to dGTP, a nucleotide precursor used in DNA synthesis. In addition, dGMP can be efficiently phosphorylated by the type I thymidylate kinase of the malarial agent P. falciparum. In humans, deficiency of mitochondrial deoxyguanosine kinase, which synthesizes dGMP from ATP and deoxyguanosine, contributes to mitochondrial DNA depletion syndrome.
CAS No. 146877-98-7
Molecular Formula C10H14N5Na2O8P
Molecular Weight 409.2 g/mol
IUPAC Name disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate
Standard InChI InChI=1S/C10H14N5O7P.2Na.H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;;1H2/q;2*+1;/p-2/t4-,5+,6+;;;/m0.../s1
Standard InChI Key HQSJCEYJAGVPJG-BIHLCPNHSA-L
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+]
SMILES C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+]
Canonical SMILES C1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+]
Appearance Assay:≥95%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator